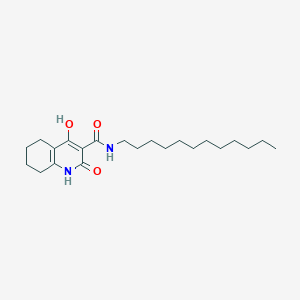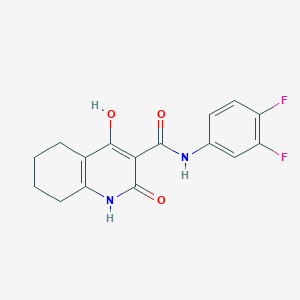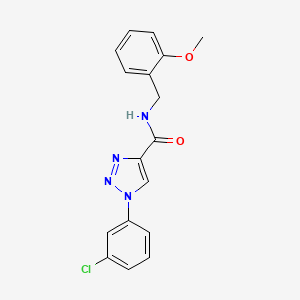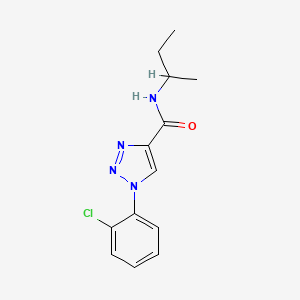
N-dodecyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dodecyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-dodecyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through various methods. One common approach involves the acylation of anthranilic acid derivatives using ethoxymalonyl chloride, followed by Dieckmann cyclization of the resulting ethyl 2-alkoxycarbonylmalonates . Another method involves the use of N,N’-dicyclohexylcarbodiimide as a condensing agent to activate the carboxyl group, which then reacts with amines under mild conditions to form the corresponding amides .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient condensing agents like N,N’-dicyclohexylcarbodiimide ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-dodecyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include brominating agents, hydrazine, and acylating agents . For example, bromination of certain derivatives of this compound can lead to the formation of bromomethyl derivatives .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, hydrazinolysis of certain derivatives can lead to the formation of pyrazolinyl derivatives .
Applications De Recherche Scientifique
N-dodecyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active substances . In biology and medicine, it has shown potential as an antimicrobial and antitubercular agent . Additionally, its unique structure and reactivity make it valuable in the development of new pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-dodecyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other 4-hydroxy-2-quinolones, such as 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates and their derivatives . These compounds share similar structures and reactivity but may differ in their specific biological activities and applications.
Uniqueness: What sets N-dodecyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide apart is its unique dodecyl side chain, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C22H36N2O3 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N-dodecyl-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H36N2O3/c1-2-3-4-5-6-7-8-9-10-13-16-23-21(26)19-20(25)17-14-11-12-15-18(17)24-22(19)27/h2-16H2,1H3,(H,23,26)(H2,24,25,27) |
Clé InChI |
PEUPEFUVAQUMIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965034.png)

![[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B14965049.png)
![7-(4-fluorophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965052.png)
![1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965060.png)
![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14965080.png)
![propyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B14965086.png)

![N,N-diethyl-1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B14965094.png)
![3-Amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B14965096.png)


![N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B14965123.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B14965132.png)
